molecular formula C22H18FNO6 B11573193 Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11573193
M. Wt: 411.4 g/mol
InChI Key: JPLZTVLUDRMJOK-UHFFFAOYSA-N
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Description

Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that includes a fluorinated aromatic ring, a methoxyethyl group, and a chromeno-pyrrol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multiple steps, including the formation of the chromeno-pyrrol core, the introduction of the fluorine atom, and the attachment of the methoxyethyl group. Common synthetic routes may involve:

    Formation of the Chromeno-Pyrrol Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Fluorination: Introduction of the fluorine atom can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Methoxyethyl Group Attachment: This step may involve nucleophilic substitution reactions using methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methoxyethyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The chromeno-pyrrol core may interact with hydrophobic pockets in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[7-chloro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
  • Methyl 4-[7-bromo-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Uniqueness

The presence of the fluorine atom in Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate distinguishes it from its chloro and bromo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties.

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups that contribute to its biological activity:

  • Chromeno core : The chromeno structure is known for its ability to interact with various biological targets.
  • Pyrrole ring : This heterocyclic component enhances the compound's pharmacological profile.
  • Fluorine substitution : The presence of fluorine can improve metabolic stability and bioavailability.

Anticancer Activity

Research has highlighted the anticancer potential of chromeno-pyrrole derivatives. For instance, certain derivatives have shown efficacy against multidrug-resistant cancer cell lines. The mechanism often involves:

  • Inhibition of cell proliferation : Studies indicate that these compounds can induce apoptosis in cancer cells.
  • Targeting specific pathways : They may inhibit key signaling pathways involved in tumor growth.

A notable study demonstrated that a related chromeno-pyrrole derivative exhibited significant cytotoxicity against various cancer cell lines at non-cytotoxic concentrations .

Antiviral Activity

This compound has also been evaluated for antiviral properties. Some findings include:

  • Inhibition of HIV : Certain chromeno derivatives have been shown to inhibit HIV replication effectively.
  • Mechanism of action : The antiviral activity is often attributed to interference with viral polymerases or proteases, which are critical for viral replication .

Antibacterial Activity

The antibacterial properties of this compound class are noteworthy. Studies have reported:

  • Activity against Gram-positive and Gram-negative bacteria : This includes strains such as Staphylococcus aureus and Escherichia coli.
  • Comparative efficacy : Some derivatives demonstrated antibacterial activity comparable to standard antibiotics like gentamicin .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds. Below is a summary table of key findings:

Study ReferenceCompound TestedBiological ActivityIC50/EC50 Values
Chromeno-pyrrole derivativeAnticancer (multidrug-resistant)IC50 < 10 µM
Fluorinated chromeno derivativeAnti-HIVEC50 = 0.12 µM
Chromenone-pyridine derivativeAntibacterial (E. coli)MIC = 15 µg/mL

Properties

Molecular Formula

C22H18FNO6

Molecular Weight

411.4 g/mol

IUPAC Name

methyl 4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C22H18FNO6/c1-28-10-9-24-18(12-3-5-13(6-4-12)22(27)29-2)17-19(25)15-11-14(23)7-8-16(15)30-20(17)21(24)26/h3-8,11,18H,9-10H2,1-2H3

InChI Key

JPLZTVLUDRMJOK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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